![molecular formula C18H20N4O5 B2894980 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide CAS No. 1105226-51-4](/img/structure/B2894980.png)
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide is a useful research compound. Its molecular formula is C18H20N4O5 and its molecular weight is 372.381. The purity is usually 95%.
The exact mass of the compound 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research on structurally similar compounds demonstrates the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. For example, the study by Abu‐Hashem et al. (2020) describes the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of complex chemical structures for generating new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, indicating the applicability of such compounds in creating polymers with specific biological functionalities (Hattori & Kinoshita, 1979).
Antimicrobial and Antitumor Activities
The structural complexity of compounds similar to the one allows for the exploration of antimicrobial and antitumor activities. For instance, Hossan et al. (2012) synthesized pyrimidinones and oxazinones as antimicrobial agents using citrazinic acid, highlighting the potential of these compounds in combating microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Another study by Al-Suwaidan et al. (2016) evaluated 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity, demonstrating the promise of heterocyclic compounds in cancer research (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Potential in Material Science
The synthesis and modification of heterocyclic compounds are also relevant in material science for creating novel materials with unique properties. The work by Brook, Haltiwanger, and Koch (1992) on the synthesis of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine, presents an example of how complex chemical structures can lead to materials with interesting optical properties (Brook, Haltiwanger, & Koch, 1992).
Eigenschaften
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-9-12(17(25)22(3)18(26)19-9)5-7-15(23)20-11-4-6-14-13(8-11)21-16(24)10(2)27-14/h4,6,8,10H,5,7H2,1-3H3,(H,19,26)(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYCMXJZDQVLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCC3=C(NC(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.